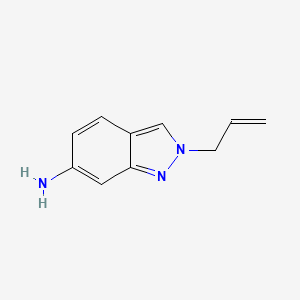

2-Allyl-2H-indazol-6-amine

Descripción

Significance of the Indazole Ring System in Advanced Chemical Synthesis

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence as a core scaffold in a multitude of pharmacologically active compounds. researchgate.netnih.gov Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. nih.govontosight.ai

The versatility of the indazole nucleus makes it a crucial precursor in the synthesis of various heterocyclic systems. igi-global.com Its structural and functional analogy to indole, a central motif in many natural and synthetic pharmacophores, allows chemists to explore new chemical space for drug discovery. researchgate.netpnrjournal.com Beyond pharmaceuticals, the indazole scaffold is also explored for its utility in polymers, agricultural science, and industrial applications. pnrjournal.com The development of novel synthetic methods to construct and functionalize the indazole core remains an active and important area of chemical research. nih.gov

Overview of the 2H-Indazole Scaffold: Unique Structural and Reactivity Characteristics

Indazole exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form and has been more extensively studied. researchgate.netnih.govnih.gov The 2H-indazole scaffold, by contrast, has been investigated less, partly due to the synthetic challenges associated with its regioselective preparation. nih.gov

Direct alkylation of an unsubstituted indazole ring in the presence of a base typically yields a mixture of N-1 and N-2 substituted products, with the N-1 isomer often being the major, thermodynamically favored product. researchgate.netrsc.org This lack of selectivity has spurred the development of specific synthetic strategies to favor the formation of the 2H-indazole isomer. rsc.org For instance, methods involving gallium/aluminium-mediated direct alkylation have been developed for the high-yielding, regioselective synthesis of 2H-indazoles from their 1H counterparts using reagents like allyl bromide. rsc.org The reactivity of the 2H-indazole scaffold is influenced by its quinonoid structure, which distinguishes it from the benzenoid 1H-form. nih.gov Modern synthetic protocols, such as [3+2] dipolar cycloadditions of sydnones and arynes, have also been devised to provide efficient access to 2H-indazoles under mild conditions. nih.govacs.org

Research Trajectory of 2-Allyl-2H-indazol-6-amine and Analogues in Modern Organic Synthesis

The research involving 2-Allyl-2H-indazol-6-amine focuses on its role as a key intermediate for creating novel molecular architectures. The allyl group at the N-2 position and the amino group at the C-6 position are functional handles that allow for diverse chemical transformations.

The synthesis of the core 2-allyl-2H-indazole structure can be achieved through regioselective allylation of indazole. rsc.org The subsequent introduction of the 6-amino group is typically accomplished by the reduction of a corresponding 6-nitroindazole (B21905) precursor, a common transformation in heterocyclic chemistry. For example, the reduction of 2-allyl-5-nitroindazole using stannous chloride (SnCl₂) in ethanol (B145695) has been used to generate the corresponding amine in the synthesis of related structures. iucr.org

Once formed, 2-Allyl-2H-indazol-6-amine serves as a nucleophile in subsequent reactions. Research has demonstrated its use in the synthesis of novel hybrid molecules. In one study, it was reacted with (3E)-3-(1-chloro-ethylidene)-6-methyl-3H-pyran-2,4-dione to form a new indazole-based 2-pyrone scaffold. nih.gov This work highlights the utility of 2-Allyl-2H-indazol-6-amine as a building block for generating compounds with potential biological applications, such as antileishmanial agents. nih.gov

Table 1: Synthesis of a 2-Allyl-2H-indazol-6-amine Derivative

| Reactant A | Reactant B | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Allyl-2H-indazol-6-amine | (3E)-3-(1-chloro-ethylidene)-6-methyl-3H-pyran-2,4-dione | (3E)-3-(1-(2-Allyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione | 82% | nih.gov |

The characterization of the parent scaffold and its analogues is crucial for confirming their structure. Spectroscopic data for the closely related compound 2-Allyl-2H-indazole provides a reference for the signals expected from the allyl and indazole moieties.

Table 2: Characterization Data for 2-Allyl-2H-indazole

| Property | Value | Reference |

|---|---|---|

| Appearance | Oil | rsc.org |

| Yield | 88% | rsc.org |

| 1H NMR (300 MHz, CDCl3) | δ 4.98 (d, J = 6.0 Hz, 2 H), 5.25-5.34 (m, 2 H), 6.03-6.16 (m, 1 H), 7.04 (t, J = 7.5 Hz, 1 H), 7.37 (d, J = 8.4 Hz, 1 H), 7.64 (d, J = 8.4 Hz, 1 H), 7.69 (s, 1 H), 8.04 (s, 1 H) | rsc.org |

| Exact Mass (HRMS) | Calculated for C10H10N2: 158.0844, Found: 158.0853 | rsc.org |

The ongoing research into 2-Allyl-2H-indazol-6-amine and its analogues underscores the continued importance of developing versatile chemical intermediates for the synthesis of novel compounds in organic and medicinal chemistry.

Compound Index

Structure

3D Structure

Propiedades

IUPAC Name |

2-prop-2-enylindazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h2-4,6-7H,1,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTSAVPWNYHQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C2C=CC(=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137823-23-3 | |

| Record name | 2-(prop-2-en-1-yl)-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allyl 2h Indazol 6 Amine and Its Core Framework

Regioselective N-Alkylation Approaches to 2H-Indazoles

The synthesis of N-substituted indazoles is complicated by the existence of two reactive nitrogen atoms, N1 and N2, leading to potential regioisomers. The thermodynamic stability generally favors the 1H-indazole tautomer, yet kinetic factors and specific reaction conditions can be manipulated to favor the formation of the 2H-indazole isomer, which is crucial for the synthesis of 2-Allyl-2H-indazol-6-amine.

Direct Alkylation Strategies for N2-Allylation of Indazoles

Direct N-alkylation of the indazole ring system often yields a mixture of N1 and N2 substituted products. nih.gov However, specific methodologies have been developed to achieve high regioselectivity for the N2 position. One effective method involves the use of allyl bromides in the presence of gallium or aluminum mediators, which has been shown to produce 2H-indazoles with high yields. semanticscholar.orgrsc.orgresearchgate.net Another approach utilizes trifluoromethanesulfonic acid (TfOH) as a catalyst for the N2-alkylation of indazoles with diazo compounds, providing the desired N2-alkylated products with high selectivity. rsc.org This metal-free system offers an alternative to traditional base-catalyzed methods. rsc.org

The choice of solvent and base can also significantly influence the regioselectivity of the alkylation reaction. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for selective N1-alkylation, highlighting the nuanced control required to achieve the desired N2-allylation. beilstein-journals.org

Challenges in N1 vs. N2 Regioselectivity Control in Indazole Functionalization

The primary challenge in the functionalization of indazoles lies in controlling the regioselectivity of the substitution at the N1 and N2 positions. nih.govbeilstein-journals.org The outcome of the reaction is a delicate interplay of several factors:

Electronic and Steric Effects: The substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, for example, can alter the electron density and favor substitution at one position over the other. beilstein-journals.org

Reaction Conditions: The choice of base, solvent, and temperature can shift the equilibrium between the N1 and N2 tautomers and influence the kinetic versus thermodynamic product distribution. researchgate.netbeilstein-journals.org Generally, direct alkylation of 1H-indazoles results in a mixture of N1 and N2 substituted products. nih.gov

Nature of the Alkylating Agent: The electrophile used in the alkylation reaction also plays a role in determining the site of substitution. beilstein-journals.org

Recent studies have shown that for certain substituted indazoles, such as those with a C-7 NO2 or CO2Me group, excellent N2-regioselectivity can be achieved. beilstein-journals.orgbeilstein-journals.org This underscores the importance of the substrate's electronic properties in directing the alkylation.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of the indazole core, offering alternative pathways that can provide enhanced control over regioselectivity and access to a wider range of derivatives.

Gallium- and Aluminum-Mediated Indazole Functionalization

A notable advancement in the regioselective synthesis of 2H-indazoles is the use of gallium and aluminum mediators. semanticscholar.orgrsc.org These Lewis acids can coordinate to the indazole nitrogen atoms and direct the incoming electrophile to the N2 position. This method has been successfully applied to the direct alkylation of indazoles with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, affording the corresponding 2H-indazoles in high yields. semanticscholar.orgresearchgate.net This strategy provides a direct and efficient route to the 2-allyl-2H-indazole framework.

| Metal Mediator | Alkylating Agent | Regioselectivity (N2) | Reference(s) |

| Gallium | Allyl Bromide | High | semanticscholar.org, researchgate.net |

| Aluminum | Allyl Bromide | High | semanticscholar.org, researchgate.net |

| Gallium | Benzyl Bromide | High | semanticscholar.org |

| Aluminum | α-Bromocarbonyl compounds | High | semanticscholar.org, researchgate.net |

Copper-Hydride (CuH) Catalysis in Enantioselective Indazole Synthesis

While the primary focus of this article is on the synthesis of 2-Allyl-2H-indazol-6-amine, it is pertinent to mention the role of copper-hydride (CuH) catalysis in the broader context of indazole functionalization. CuH catalysis has been instrumental in the development of highly enantioselective methods for the C3-allylation of 1H-indazoles. mit.edunih.govacs.org This approach, which involves an umpolung strategy where the indazole acts as an electrophile, leads to the formation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. mit.edu Although this methodology does not directly produce N2-alkylated indazoles, it showcases the versatility of metal catalysis in achieving highly selective transformations on the indazole scaffold.

Rhodium-Catalyzed C–H Functionalization and Cyclization Strategies

Rhodium catalysis has enabled the development of elegant and efficient one-step syntheses of substituted N-aryl-2H-indazoles. nih.govnih.gov These methods typically involve the rhodium(III)-catalyzed C–H bond activation of azobenzenes and their subsequent addition to aldehydes, followed by cyclization and aromatization. nih.govacs.org This formal [4+1] annulation strategy allows for the construction of the 2H-indazole core with a diverse range of substituents at the N2 position. nih.gov While this approach builds the indazole ring with the N2-substituent in place rather than alkylating a pre-existing indazole, it represents a powerful strategy for accessing the core framework of interest.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |

| Azobenzene | Aldehyde | [CpRhCl2]2 / AgSbF6 | N-Aryl-2H-indazole | nih.gov |

| Azobenzene | Alkene | [CpRhCl2]2 / Cu(OAc)2 | N-Aryl-2H-indazole | nih.gov |

Palladium-Catalyzed Cross-Coupling and Intramolecular Amination Approaches

Palladium catalysis is a cornerstone in the synthesis of N-heterocycles, and the construction of the 2H-indazole core is no exception. A prominent strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgorganic-chemistry.orgacs.orgnih.gov This approach forges the critical N(1)–C(7a) bond to form the indazole ring. The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and a base, for instance, sodium tert-butoxide (t-BuONa). acs.orgacs.orgnih.gov The process is believed to proceed through an initial Pd(0)-catalyzed C-N bond formation, creating a dihydroindazole intermediate, which then undergoes spontaneous dehydrogenation to yield the aromatic 2-aryl-2H-indazole. acs.orgorganic-chemistry.org This method is valued for its applicability to a wide array of substrates, accommodating both electron-donating and electron-withdrawing groups on the aromatic rings. acs.orgacs.orgnih.gov

Another palladium-catalyzed approach involves a direct, one-step reaction between 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgacs.org This process combines a regioselective intermolecular N-benzylation with a subsequent intramolecular N-arylation and oxidation sequence to deliver 2-aryl-substituted 2H-indazoles. acs.org A typical catalytic system for this transformation includes a palladium source, a bulky phosphine ligand like tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu3PHBF4), and a base such as cesium carbonate (Cs2CO3) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgacs.org

| Starting Materials | Catalyst/Ligand | Base | Solvent | Key Bond Formation | Reference |

|---|---|---|---|---|---|

| N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)2/dppf | t-BuONa | Toluene | Intramolecular N(1)–C(7a) | acs.orgacs.org |

| 2-Bromobenzyl bromides and arylhydrazines | Pd catalyst/t-Bu3PHBF4 | Cs2CO3 | DMSO | Intermolecular N-benzylation followed by intramolecular N-arylation | organic-chemistry.orgacs.org |

Other Transition Metal Catalysis (e.g., Molybdenum-Catalyzed Allylic Amination)

While palladium is prevalent, other transition metals offer unique catalytic pathways. Molybdenum, for example, is effective in catalyzing allylic amination and alkylation reactions. nih.govorganic-chemistry.orgnih.gov Dioxomolybdenum(VI) complexes can catalyze the allylic amination of alkenes using hydroxylamines, a process characterized by a high degree of regioselectivity. More recently, molybdenum-catalyzed asymmetric allylic amination of branched allylic carbonates has been developed, providing access to chiral amines with high enantioselectivity. nih.govorganic-chemistry.org This methodology, while not directly applied to the synthesis of 2-Allyl-2H-indazol-6-amine in the reviewed literature, represents a potent tool for introducing allyl groups onto nitrogen-containing molecules. The principles of molybdenum-catalyzed allylic amination could theoretically be adapted for the N2-allylation of a pre-formed 2H-indazol-6-amine scaffold.

Additionally, molybdenum complexes have been used in reductive cyclization reactions. For instance, MoO2Cl2(dmf)2 can catalyze the reductive cyclization of o-nitrobenzylidene amines in the presence of a reducing agent like triphenylphosphine (B44618) (Ph3P) to produce 2-aryl-2H-indazoles. organic-chemistry.org

Reductive Cyclization and Annulation Protocols

Davis–Beirut Reaction and Related Nitroso Imine Intermediates for 2H-Indazole Formation

The Davis–Beirut reaction is a powerful and versatile method for constructing the 2H-indazole core under redox-neutral conditions. nih.govnih.govacs.org The reaction proceeds through the base-mediated condensation of an o-nitrobenzaldehyde with a primary amine to form an intermediate imine. This imine then rearranges to a key highly reactive nitroso imine intermediate, which undergoes a spontaneous N–N bond-forming heterocyclization to yield the 2H-indazole product. nih.govacs.org The reaction conditions are typically alkaline, and the choice of solvent can significantly impact the reaction yield. nih.govacs.org For instance, the addition of a controlled amount of water to an alcohol solvent has been shown to dramatically increase product yields. nih.govacs.org This method is notable for its ability to generate a diverse range of 2H-indazoles, including those with alkoxy and amino substituents at the C3-position, by trapping the nitroso intermediate with nucleophiles. nih.govbau.edu.lb

Tin(II) Chloride (SnCl2)-Mediated Reductions and Cyclizations of Nitro-Indazoles

Tin(II) chloride (SnCl2) is a classic and effective reagent for the reduction of aromatic nitro compounds to their corresponding amines. commonorganicchemistry.com This transformation is a key step in many synthetic routes to indazoles that start from nitro-substituted precursors. Specifically, SnCl2 can be used to reduce a nitro group on a pre-formed indazole ring, such as in the conversion of 4-nitroindazoles to 4-aminoindazoles. researchgate.nettandfonline.comtandfonline.comresearchgate.net The reaction is typically carried out using anhydrous SnCl2 in an alcohol solvent like ethanol (B145695). tandfonline.comtandfonline.com This method is valued for its mildness compared to other reducing systems and its tolerance of various functional groups. commonorganicchemistry.com In some cases, the reaction can lead to unexpected side products; for example, the reduction of 7-nitroindazoles with SnCl2 in ethanol can yield not only the expected 7-aminoindazole but also a 4-ethoxy-7-aminoindazole byproduct. tandfonline.com

One-Pot Multicomponent Reactions for 2H-Indazole Construction

One-pot multicomponent reactions provide an efficient and atom-economical approach to complex molecules like 2H-indazoles from simple, readily available starting materials. organic-chemistry.orgrsc.org Several such methods have been developed for the 2H-indazole framework. A common strategy involves the reaction of a 2-halobenzaldehyde, a primary amine, and a nitrogen source like sodium azide (B81097). organic-chemistry.orgrsc.org These reactions are often catalyzed by copper, with copper(I) oxide nanoparticles (Cu2O-NP) being an effective catalyst under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org The process involves a sequence of condensation, C-N bond formation, and finally, N-N bond formation to construct the indazole ring. rsc.org

Another one-pot approach is the condensation of o-nitrobenzaldehydes with amines, followed by a Cadogan-type reductive cyclization promoted by a phosphine reagent like tri-n-butylphosphine. acs.org This method is operationally simple and proceeds under mild conditions to regioselectively afford N2-substituted indazoles. acs.org

| Components | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 2-Halobenzaldehyde, Primary Amine, Sodium Azide | Copper(I) oxide nanoparticles (Cu2O-NP) | Ligand-free, green solvent (PEG) | organic-chemistry.org |

| o-Nitrobenzaldehyde, Amine | Tri-n-butylphosphine | Mild conditions, regioselective for N2-isomers | acs.org |

[3+2] Dipolar Cycloaddition Approaches for Indazole Synthesis

The [3+2] dipolar cycloaddition is a highly efficient and regioselective method for constructing five-membered rings, including the pyrazole (B372694) portion of the indazole system. A notable application for 2H-indazole synthesis is the reaction between arynes and sydnones. acs.orgnih.govnih.gov Sydnones act as stable, cyclic 1,3-dipoles. nih.gov The aryne, typically generated in situ from a precursor like an o-(trimethylsilyl)aryl triflate, serves as the dipolarophile. acs.orgnih.gov The reaction proceeds through an initial [3+2] cycloaddition to form a bicyclic adduct, which then spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] reaction to yield the aromatic 2H-indazole. acs.orgnih.govnih.gov This approach is lauded for its mild reaction conditions, high yields, and excellent regioselectivity, producing exclusively the 2H-indazole isomer without contamination from the 1H-isomer. acs.orgnih.govthieme-connect.com The versatility of this method allows for the synthesis of a diverse library of 2H-indazoles. acs.org

Annulation Reactions Based on 1,6-Addition

The construction of the indazole skeleton, a key step toward synthesizing compounds like 2-Allyl-2H-indazol-6-amine, can be achieved through various annulation reactions. Among these, strategies based on 1,6-addition have emerged as a powerful tool for building complex heterocyclic systems. chim.it These reactions often employ versatile building blocks such as para-quinone methides (p-QMs), which act as effective 1,6-addition acceptors due to the strong thermodynamic driving force of aromatization. chim.it

A notable example is the palladium-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazoles, which utilizes a 1,6-conjugate addition mechanism. acs.org In this approach, p-quinone methide is reacted with an arylhydrazine, leading to a palladium-catalyzed double C–N bond formation. acs.org The reaction pathway proceeds through an initial 1,6-nucleophilic addition, followed by subsequent cyclization and annulation steps to yield the stable indazole core. chim.itacs.org This method provides an efficient and direct route to functionalized indazoles, demonstrating the utility of 1,6-addition-based strategies in heterocyclic synthesis. acs.org While this specific example leads to 1H-indazoles, the underlying principle of using 1,6-addition for annulation is a key concept in forming the fundamental indazole framework.

Green Chemistry Considerations in the Synthesis of 2-Allyl-2H-indazol-6-amine

The synthesis of indazole derivatives, including the core structure of 2-Allyl-2H-indazol-6-amine, has increasingly benefited from the principles of green chemistry. benthamdirect.comrsc.org These approaches aim to develop more sustainable and environmentally benign chemical processes by focusing on aspects such as the use of greener solvents, energy-efficient reaction conditions, and improved catalytic efficiency. benthamdirect.comsamipubco.com The adoption of green chemistry in indazole synthesis not only minimizes environmental impact but also often leads to improved yields and simplified procedures. samipubco.com

Application of Green Solvents and Solvent-Free Conditions in Indazole Synthesis

A significant focus of green chemistry is the reduction or replacement of hazardous organic solvents. In the context of indazole synthesis, several greener alternatives and solvent-free methods have been successfully implemented.

One such approach involves the use of polyethylene glycol (PEG) as a green, recyclable solvent. organic-chemistry.org For instance, a one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles has been effectively carried out in PEG to produce 2H-indazoles. organic-chemistry.org Similarly, Dimethyl sulfoxide (DMSO) has been identified as a more effective solvent for certain indazole syntheses compared to others. researchgate.net

Solvent-free, or "neat," reaction conditions represent an ideal green chemistry scenario. Ultrasound irradiation has been employed to facilitate the one-pot synthesis of 3-hydroxy-1H-indazoles from benzoates and hydrazine (B178648) in the absence of any solvent, with glyoxylic acid acting as a catalyst. eresearchco.com Another technique involves grinding reactants together, as demonstrated in the synthesis of 1-H-indazoles using ammonium (B1175870) chloride in ethanol, which minimizes solvent use. samipubco.com Microwave-assisted synthesis has also enabled solvent-free reactions for creating related azole derivatives, offering rapid and efficient adduct generation compared to traditional methods that require organic solvents. nih.gov

Table 1: Examples of Green Solvents and Conditions in Indazole Synthesis

| Method | Key Reagents/Catalyst | Solvent/Condition | Product Type | Reference(s) |

|---|---|---|---|---|

| Nanoparticle Catalysis | 2-halobenzaldehydes, amines, NaN₃, Cu₂O-NP | Polyethylene Glycol (PEG) | 2H-Indazoles | organic-chemistry.org |

| Ultrasound-Promoted | Benzoates, hydrazine, glyoxylic acid | Solvent-Free | 3-Hydroxy-1H-Indazoles | eresearchco.com |

| Grinding Protocol | o-hydroxybenzaldehyde, hydrazine, NH₄Cl | Ethanol (minimal) | 1-H-Indazoles | samipubco.com |

| Natural Catalyst | 2-substituted aldehydes, hydrazine, lemon peel powder | DMSO | 1H-Indazoles | researchgate.netbibliomed.org |

Microwave-Assisted and Ultrasound-Promoted Synthetic Methodologies

To enhance reaction rates and reduce energy consumption, non-conventional energy sources like microwave irradiation and ultrasound have been widely adopted in organic synthesis, including for indazole derivatives. ajrconline.orgheteroletters.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for producing indazoles, often leading to dramatically reduced reaction times, cleaner reactions, and excellent yields. ajrconline.orgheteroletters.org Several studies report the synthesis of indazole derivatives by reacting substituted salicylaldehydes with hydrazine hydrate (B1144303) under microwave irradiation, a process that is significantly faster than conventional heating. ajrconline.orgheteroletters.org This method is considered environmentally friendly and is particularly useful for generating therapeutically relevant molecules. ajrconline.org The rapid heating provided by microwaves can complete a synthesis in a fraction of the time required by traditional methods, making it suitable for high-throughput screening in drug discovery. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers benefits such as shorter reaction times, milder conditions, and improved yields. researchgate.nettandfonline.com Ultrasound has been successfully used to promote the synthesis of substituted indazoles, with heteropoly acids serving as efficient and reusable catalysts, achieving yields of up to 95%. tandfonline.com One-pot, three-component syntheses of 2H-indazoles have been developed using ultrasonic mediation, which provides dramatic improvements in both yield and reaction time compared to conventional heating. nih.gov This technique has also been applied for the functionalization of the indazole ring, for example, in the C3-position bromination of indazoles under mild, ultrasound-assisted conditions. nih.gov

Table 2: Comparison of Microwave and Ultrasound Techniques in Indazole Synthesis

| Technique | Typical Starting Materials | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted | Substituted salicylaldehydes, hydrazine hydrates | Reduced reaction times (minutes vs. hours), excellent yields, cleaner reactions, energy efficiency. | ajrconline.orgheteroletters.orgjchr.org |

| Ultrasound-Promoted | Benzoates, hydrazine; 2-bromobenzaldehydes, amines, azide source | High yields, shorter reaction times, mild conditions, enhanced selectivity, experimental simplicity. | eresearchco.comtandfonline.comnih.gov |

Catalytic Efficiency and Atom Economy Principles in Synthetic Routes

The principles of catalytic efficiency and atom economy are central to green chemistry, guiding the design of synthetic routes that are both materially and energetically efficient.

Catalytic Efficiency: The use of catalysts is preferred over stoichiometric reagents as they can be used in small amounts and can often be recycled and reused, thereby reducing waste. researchgate.net In indazole synthesis, a variety of efficient catalytic systems have been developed. These include reusable heteropoly acids, tandfonline.com heterogeneous nano-catalysts like copper-doped silica (B1680970) cuprous sulphate (CDSCS), nih.gov and copper(I) oxide nanoparticles. organic-chemistry.org These catalysts not only enhance the efficiency and selectivity of the reactions but also simplify the work-up procedures and minimize waste streams. benthamdirect.com The development of catalyst-based approaches has provided significant momentum for the synthesis of a wide range of indazole derivatives. benthamdirect.com

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. jocpr.comscranton.edu

In the context of indazole synthesis, routes like the [3+2] dipolar cycloaddition of arynes with sydnones represent an atom-economical approach to the core structure, as all atoms from the reacting components are incorporated into the product. nih.gov Furthermore, one-pot, multi-component reactions are designed for process efficiency, which aligns with the goals of atom economy by minimizing waste from intermediate purification steps. organic-chemistry.orgnih.gov These advanced, atom-efficient routes stand in contrast to classical syntheses that often employ stoichiometric reagents and generate significant amounts of inorganic waste, resulting in low E-factors (by-waste per kg of product). researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Allyl 2h Indazol 6 Amine

Functionalization at the Indazole Core: C3 and C6 Positions

The indazole core presents two primary sites for functionalization: the C3 position, which is susceptible to electrophilic attack and C-H activation, and the C6-amino group, which can undergo a variety of amine-specific reactions.

The direct functionalization of the C3 position of 2H-indazoles via transition-metal-catalyzed C–H activation is a powerful and atom-economical strategy for introducing molecular complexity. nih.govjocpr.com Although the N2-position is typically less thermodynamically stable than the N1-position, its substitution pattern allows for distinct reactivity. nih.gov Rhodium(III) and Palladium(II) catalysts have proven particularly effective for this transformation. nih.gov

Rhodium(III)-catalyzed C–H activation, often directed by the N-substituted group, enables the coupling of 2H-indazoles with various partners like alkenes and alkynes. nih.gov For 2-Allyl-2H-indazol-6-amine, the N-allyl group can serve as an internal directing group, facilitating the formation of a five-membered rhodacycle intermediate. This intermediate can then react with coupling partners to introduce new substituents at the C3 position. nih.gov

Palladium(II)-catalyzed C–H functionalization offers another robust method for C3 derivatization. One notable strategy involves an isocyanide insertion, which can lead to the synthesis of diverse and complex heterocyclic systems fused to the indazole core. nih.gov This process typically begins with the coordination of the palladium catalyst to the indazole, followed by C-H activation at the C3 position and subsequent insertion of the isocyanide.

Table 1: Representative C-H Activation Strategies for C3-Functionalization of 2H-Indazoles This table is illustrative of general methods applicable to the 2-Allyl-2H-indazol-6-amine scaffold.

| Catalyst System | Coupling Partner | Potential Product Type | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 / AgSbF6 | Alkenes / Alkynes | C3-Alkenylated/Alkynylated Indazoles | nih.gov |

| Pd(OAc)2 | Isocyanides | C3-Amidinated Indazoles / Fused Heterocycles | nih.gov |

The C6-amino group on the 2-Allyl-2H-indazol-6-amine scaffold is a versatile functional handle for a wide range of derivatization and coupling reactions. Its nucleophilicity allows for reactions such as acylation, alkylation, and arylation, enabling the introduction of diverse substituents and the construction of more complex molecules.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a common method for forming a C-N bond between the amino group and an aryl halide. acs.org These reactions often employ a copper(I) source, a ligand such as a diamine, and a base. acs.org This strategy can be used to couple 2-Allyl-2H-indazol-6-amine with a variety of aryl or heteroaryl halides, significantly expanding the structural diversity of the resulting compounds. For instance, reaction with 2,4-dichloropyrimidine (B19661) can yield intermediates used in the synthesis of pharmacologically active agents. chemicalbook.com

Furthermore, the amino group can react with carbonyl compounds to form enamines or participate in condensation reactions. This reactivity is key to building fused heterocyclic systems, as discussed in subsequent sections.

Table 2: Examples of Coupling Reactions at the Indazol-6-amine Position

| Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| N-Arylation | Aryl Halide, CuI, Diamine Ligand, Base (e.g., K2CO3) | 6-(Arylamino)-2-allyl-2H-indazole | acs.org |

| Condensation/Coupling | 2,4-Dichloropyrimidine, NaHCO3, DMF | N-(2-chloropyrimidin-4-yl)-2-allyl-2H-indazol-6-amine | chemicalbook.com |

Transformations Involving the N-Allyl Moiety

The N-allyl group is not merely a placeholder for ensuring N2 regioselectivity but also an active participant in further chemical transformations. The terminal double bond of the allyl group is amenable to a wide array of reactions common to alkenes.

One of the most fundamental transformations is the base- or transition-metal-catalyzed isomerization of the allyl group to the thermodynamically more stable N-(prop-1-en-1-yl) group. This internal alkene can then engage in different cycloaddition or oxidation reactions compared to its terminal counterpart. Other potential transformations include oxidation reactions like dihydroxylation or epoxidation to introduce oxygenated functional groups, or olefin metathesis to form larger, more complex structures. These modifications of the N-allyl moiety provide another layer of diversification for the 2-Allyl-2H-indazol-6-amine scaffold.

Synthesis of Hybrid Scaffolds Incorporating the 2-Allyl-2H-indazol-6-amine Unit

The strategic placement of reactive functional groups in 2-Allyl-2H-indazol-6-amine makes it an excellent building block for the synthesis of fused, multi-heterocyclic systems, often referred to as hybrid scaffolds. These complex structures are of significant interest in medicinal chemistry due to their potential to interact with multiple biological targets.

Indazole-pyrone hybrids can be synthesized through the reaction of 2-Allyl-2H-indazol-6-amine with derivatives of 2-pyrone, such as dehydroacetic acid. The reaction proceeds via a condensation mechanism where the C6-amino group acts as a nucleophile, attacking one of the carbonyl groups of the pyrone derivative. figshare.com This is followed by dehydration to form a stable enaminone linkage, resulting in a (Z)-3-(1-((2-allyl-2H-indazol-6-yl)amino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione structure. Such syntheses are often carried out in solvents like tetrahydrofuran (B95107) (THF) with an acid catalyst.

The fusion of a pyrrole (B145914) ring onto the indazole core at the C6 and C7 positions results in a pyrrolo[2,3-g]indazole scaffold. nih.gov The synthesis of such systems can be envisioned starting from 2-Allyl-2H-indazol-6-amine through annulation strategies. One established method for constructing such fused pyrrole rings is the aza-Nenitzescu reaction. rsc.org This involves the condensation of the amine with a suitable quinone in the presence of a catalyst. Another approach involves a multi-step sequence where the C7 position of the indazole is first functionalized with a group that can then react with the C6-amino group to close the five-membered pyrrole ring. These synthetic routes lead to novel tricyclic heterocyclic systems with potential applications in drug discovery. nih.govrsc.org

Intramolecular Reactions and Rearrangements of 2-Allyl-2H-indazol-6-amine Derivatives

The strategic functionalization of the indazole core is pivotal in medicinal chemistry. Intramolecular reactions of substituted indazoles, such as those derived from 2-Allyl-2H-indazol-6-amine, offer a powerful means to introduce structural complexity and generate novel scaffolds. These reactions, governed by the inherent electronic properties of the indazole ring system and the nature of its substituents, can lead to a diverse array of products.

Baeyer–Villiger Oxidation in Indazole N-Oxide Chemistry

A notable intramolecular rearrangement in the chemistry of indazole derivatives is the Baeyer–Villiger oxidation, which has been ingeniously adapted to utilize an N-oxide as an internal oxidant. nih.gov This approach provides a synthetic route to valuable 2-alkyl-2H-indazol-3-yl benzoates and 2-alkyl-1,2-dihydro-3H-indazol-3-ones, which are recognized as privileged structures in pharmacologically active compounds. nih.gov

The process commences with precursors like 2-nitro-N-alkyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide compounds. These molecules are designed to undergo a base-mediated C-arylation followed by the formation of an N-N bond, which results in unstable five-membered ring intermediates. These intermediates then spontaneously dehydrate to form indazole oxides. nih.gov

Under acidic conditions, this cyclic intermediate can undergo an intramolecular Baeyer–Villiger oxidation of the ketone. nih.gov In this key step, the N-oxide functionality serves as the intramolecular oxidizing agent, a critical feature of this synthetic strategy. The successful execution of this transformation often benefits from solid-phase synthesis, which facilitates rapid access to the unstable intermediate that is primed for the Baeyer–Villiger oxidation. nih.gov

The Baeyer–Villiger oxidation is a well-established reaction in organic chemistry, involving the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group. This reaction transforms ketones into esters and cyclic ketones into lactones. organic-chemistry.org The regioselectivity of the reaction is dependent on the migratory aptitude of the substituents attached to the carbonyl group, with groups that can better stabilize a positive charge migrating more readily. organic-chemistry.org The general order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

While the specific application to a 2-Allyl-2H-indazol-6-amine N-oxide derivative is a specialized extension of this chemistry, the underlying principles of the Baeyer–Villiger reaction remain the same. The reaction is typically carried out using peracids or hydrogen peroxide with a Lewis acid. organic-chemistry.org The mechanism involves the nucleophilic attack of the oxidant on the carbonyl carbon, followed by a rearrangement. epa.gov

The intramolecular variant, utilizing an indazole N-oxide, represents a sophisticated synthetic strategy. This method provides a practical pathway to 2-alkyl-2H-indazol-3-yl benzoates and 2-alkyl-1,2-dihydro-3H-indazol-3-ones, highlighting the versatility of the indazole scaffold in generating structurally diverse and pharmacologically relevant molecules. nih.gov

Mechanistic Investigations and Theoretical Studies on 2 Allyl 2h Indazol 6 Amine

Elucidation of Reaction Mechanisms in Indazole Formation

The synthesis of N-substituted indazoles, such as 2-Allyl-2H-indazol-6-amine, is a nuanced process governed by complex reaction mechanisms. The indazole ring system possesses two nitrogen atoms, N-1 and N-2, both of which can be nucleophilic, leading to the formation of two possible regioisomers upon substitution. researchgate.netnih.gov Understanding the factors that control the reaction pathways is crucial for the selective synthesis of the desired isomer.

The N-alkylation of the indazole scaffold is a pivotal step in the synthesis of compounds like 2-Allyl-2H-indazol-6-amine. The ratio of N-1 to N-2 alkylated products is highly sensitive to a variety of factors, including the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating agent, the choice of base, and the solvent system employed. researchgate.netnih.gov

Direct alkylation of a 1H-indazole typically results in a mixture of N-1 and N-2 substituted products. nih.gov The regiochemical outcome is a result of a delicate balance between kinetic and thermodynamic control. Research has shown that electronic and steric factors can significantly influence this outcome. For instance, electron-withdrawing groups at certain positions can favor the formation of the N-2 isomer, while bulky substituents may sterically hinder attack at the N-1 position. researchgate.net In the case of 2-Allyl-2H-indazol-6-amine, the presence of the 6-amino group, an electron-donating group, would also exert an electronic influence on the nucleophilicity of the ring nitrogens.

The reaction conditions play a critical role in directing the regioselectivity. The choice of base and solvent can alter the nature of the indazolide anion and its corresponding ion pair, which in turn affects the site of alkylation. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported as a promising system for achieving high N-1 selectivity with certain substituted indazoles. researchgate.net Conversely, other conditions might favor the N-2 product. The development of regioselective protocols is essential for efficiently synthesizing specific isomers like 2-Allyl-2H-indazol-6-amine and avoiding challenging purification processes. nih.gov

| Factor | Influence on N-Alkylation Regioselectivity | Example/Observation | Source(s) |

| Substituents | Electronic and steric effects alter the nucleophilicity and accessibility of N-1 and N-2. | C-7 NO₂ or CO₂Me substituted indazoles conferred excellent N-2 regioselectivity (≥ 96%). | researchgate.net |

| Base/Solvent System | Affects the formation of tight or solvent-separated ion pairs, influencing the reaction site. | NaH in THF is a promising system for N-1 selective alkylation. | researchgate.net |

| Alkylating Agent | The nature of the electrophile can impact the transition state and product distribution. | The optimized N-alkylation procedure tolerates primary alkyl halides and secondary alkyl tosylates. | researchgate.netbeilstein-journals.org |

| Thermodynamics | The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole. beilstein-journals.orgnih.gov | Equilibration processes can be used to favor the thermodynamic N-1 substituted product. | nih.gov |

The formation of the indazole ring itself, the precursor to 2-Allyl-2H-indazol-6-amine, can proceed through various synthetic routes involving distinct intermediates. One classical approach is the Cadogan reaction, a reductive cyclization that involves nitroaromatic compounds. nih.gov In related syntheses, such as the Davis-Beirut reaction, key intermediates like o-nitrosobenzaldehydes are generated in situ. organic-chemistry.orgacs.org

These nitroso intermediates can react with amines to form a nitrosoimine. acs.org The subsequent intramolecular cyclization of this intermediate is a critical step in forming the N-N bond of the indazole core. nih.gov Mechanistic studies have provided evidence for the existence of oxygenated intermediates like 2H-indazole N-oxides, which can be isolated and subsequently converted to the final 2H-indazole product. nih.gov

In the specific N-alkylation step to form 2-Allyl-2H-indazol-6-amine, the reaction with an allyl halide can be conceptualized as a nucleophilic substitution. While often proceeding via a direct SN2 pathway, reactions involving allylic electrophiles can also involve SN2' mechanisms or pathways with significant SN1 character, especially if conditions favor the formation of a stabilized allylic cation intermediate. The indazolide anion would then attack this cation to form the N-allyl bond.

Transition-metal-catalyzed reactions represent another major avenue for indazole synthesis, proceeding through various catalytic cycles. researchgate.net For example, copper-catalyzed methods have been developed for the synthesis of 2H-indazoles, where the catalyst is key in the formation of C-N and N-N bonds. organic-chemistry.orgcaribjscitech.com Similarly, rhodium-catalyzed reactions can utilize azobenzenes and aldehydes, where the azo moiety acts as an internal nucleophile to trap an aldehyde addition product, leading to the formation of the indazole ring. nih.gov

Computational Chemistry Applications (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanistic details of indazole chemistry. These computational methods provide profound insights into reactivity, selectivity, and the electronic properties of molecules like 2-Allyl-2H-indazol-6-amine, complementing experimental findings.

DFT calculations are widely used to predict the regioselectivity of reactions such as the N-alkylation of indazoles. nih.gov By calculating parameters derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand the reactivity of different sites within the molecule. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For indazole systems, DFT can be used to determine the partial charges and Fukui indices at the N-1 and N-2 atoms through Natural Bond Orbital (NBO) analysis. nih.gov These values help to quantify the nucleophilicity of each nitrogen, allowing for a rational prediction of which site is more likely to be alkylated under specific conditions. beilstein-journals.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the indazole molecule, providing a qualitative guide to the sites most susceptible to electrophilic attack. nih.gov

| DFT Parameter | Application in Indazole Chemistry | Insights Gained | Source(s) |

| HOMO-LUMO Gap (ΔE) | Predicts overall molecular reactivity. | A smaller gap indicates higher reactivity and softness. | nih.govrsc.org |

| NBO Analysis | Calculates partial charges on N-1 and N-2. | Quantifies the nucleophilicity of each nitrogen atom to predict the site of alkylation. | nih.gov |

| Fukui Indices | Identifies the most reactive sites for nucleophilic/electrophilic attack. | Supports predictions of N-1 vs. N-2 selectivity. | nih.govbeilstein-journals.org |

| MEP Maps | Visualizes electron density distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. | nih.gov |

Beyond predicting ground-state properties, DFT is a powerful method for exploring the entire potential energy surface of a reaction. By locating and characterizing the transition state (TS) structures for different reaction pathways (e.g., N-1 versus N-2 allylation), chemists can calculate the activation energies (Ea). The pathway with the lower activation energy is kinetically favored. nih.gov

This type of analysis provides a detailed mechanistic picture, explaining why a particular regioisomer is formed preferentially under certain conditions. For instance, DFT calculations have been used to suggest that N-1 substitution can be driven by a chelation mechanism involving a cation, while N-2 substitution may be directed by other non-covalent interactions. nih.gov By mapping the energy profiles from reactants to products through the transition state, researchers can validate proposed mechanisms and understand the subtle energetic differences that dictate the final product ratio. pkusz.edu.cn

The indazole core exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgnih.gov The 1H-tautomer is generally the more thermodynamically stable form. caribjscitech.com DFT calculations are highly effective at quantifying the energy difference between these tautomers, confirming the greater stability of the 1H form in the gas phase and in various solvents. beilstein-journals.orgcaribjscitech.com

Advanced Methodological Developments and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Indazole Synthesis

The construction of the indazole core has been significantly advanced through the introduction of novel catalytic systems. Transition-metal catalysis, in particular, has emerged as a powerful tool for the synthesis of functionalized indazoles. researchgate.net

Recent strategies have focused on transition-metal-catalyzed sequential C–H activation and annulation to build the indazole skeleton in a single step. nih.gov Rhodium(III) and Copper(II) co-catalyzed systems, for instance, have enabled the sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes to yield 1H-indazoles. nih.gov Similarly, cobalt(III) catalysts have been employed for the C–H bond functionalization of azobenzenes and subsequent cyclization with aldehydes, offering a practical route to N-aryl-2H-indazoles that has been successfully performed on a large scale. nih.gov

These catalyst-based approaches have greatly improved the efficiency and selectivity of indazole synthesis. nih.gov The development of air-stable and robust catalysts, such as certain cationic Co(III) complexes, allows for reactions to be performed on the benchtop, simplifying the synthetic procedure. acs.org Metal-free synthesis protocols are also gaining traction, offering a greener alternative to traditional methods that often rely on harsh conditions and toxic reagents. organic-chemistry.org One such method involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and insensitive to air and moisture. organic-chemistry.orgresearchgate.net

Interactive Table: Novel Catalytic Systems for Indazole Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | C-H Activation/Annulation | Sequential C-H activation and intramolecular cascade. | nih.gov |

| Co(III) | C-H Functionalization/Cyclization | Practical for large-scale synthesis, uses air-stable catalyst. | nih.govacs.org |

| Rh(III)/AgSbF6 | C-H Activation/C-N Formation | Effective for substituted 1H-indazoles under mild conditions. | nih.gov |

| Metal-Free | Condensation/Cyclization | Operationally simple, mild, insensitive to air/moisture. | organic-chemistry.orgresearchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis of Complex 2-Allyl-2H-indazol-6-amine Derivatives

Achieving control over chemo-, regio-, and stereoselectivity is crucial for synthesizing complex and specific indazole derivatives like 2-Allyl-2H-indazol-6-amine. The indazole ring exhibits tautomerism (1H- and 2H-), and directing substituents to specific positions (N1 vs. N2) is a significant challenge. nih.gov Conventionally, alkylation of indazoles often yields a mixture of N1- and N2-substituted products. nih.gov

Recent methodological advancements have provided solutions to these challenges. For instance, highly regioselective N1- and N2-alkylations of indazole esters have been developed, with density functional theory (DFT) calculations providing mechanistic insights that help control the outcome. nih.gov The choice of reagents and reaction conditions can selectively favor the formation of either the N1 or N2 isomer in excellent yields. nih.gov

Furthermore, methods for the direct and selective functionalization of the indazole core are being established. Rhodium-catalyzed C-H activation allows for the synthesis of 2,3-dihydro-1H-indazoles with exclusive regioselectivity. researchgate.net For creating stereocenters, a highly enantioselective C3-allylation of 1H-indazoles has been developed using copper-hydride (CuH) catalysis. This method allows for the efficient preparation of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. nih.gov Such strategies could be adapted for the stereoselective synthesis of complex derivatives of 2-Allyl-2H-indazol-6-amine.

Process Intensification and Scalability Considerations in 2-Allyl-2H-indazol-6-amine Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, safe, and efficient processes. Process intensification, often through the use of flow chemistry, is a key strategy for achieving these goals in the synthesis of indazole derivatives. clockss.orgresearchgate.net

Continuous-flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and improved productivity. clockss.orgresearchgate.net A continuous-flow strategy has been successfully applied to the synthesis of 1H-indazoles from the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) at high temperatures, demonstrating a safe and highly controlled production method. clockss.org The use of flow reactors can facilitate the rapid synthesis of multigram quantities of pharmaceutically relevant indazoles on demand. acs.org

Scalability has also been demonstrated in batch reactions. For example, a cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles was successfully performed on a 20 mmol scale, yielding over 4 grams of the product. acs.org Similarly, a metal-free synthesis of indazoles from 2-aminophenones has been demonstrated on a gram scale, highlighting its practical applicability for producing larger quantities. organic-chemistry.orgresearchgate.net These scalable methods are crucial for the potential industrial production of 2-Allyl-2H-indazol-6-amine and its derivatives. nih.gov

Emerging Research Avenues for Indazole-Based Scaffolds in Contemporary Chemical Science

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov This has spurred significant interest in exploring new applications for indazole derivatives in contemporary chemical science.

Emerging research is focused on leveraging the unique properties of the indazole nucleus to design novel therapeutic agents. nih.gov Indazole-containing compounds are being investigated for a wide range of activities, including as anticancer, anti-inflammatory, and anti-HIV agents. nih.gov For example, new indazole derivatives have been synthesized and evaluated as potent inhibitors of specific cancer cell lines. nih.gov

The development of modular synthetic platforms enables the rapid diversification of indazole-based fragments to explore three-dimensional chemical space, a key area in fragment-based drug discovery. nih.gov By designing bifunctional building blocks, chemists can systematically grow fragment hits into more complex, lead-like molecules with improved binding affinities and pharmacokinetic properties. nih.gov This approach opens up new avenues for discovering novel drugs based on the 2-Allyl-2H-indazol-6-amine scaffold. Furthermore, the synthesis of potential prodrugs of indazoles is being explored to address issues like poor aqueous solubility, thereby enhancing their therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 2-Allyl-2H-indazol-6-amine with high yield and purity?

- Methodological Answer : The synthesis of 2-Allyl-2H-indazol-6-amine can be optimized using nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, allylation of 2H-indazol-6-amine precursors under basic conditions (e.g., NaH in THF) has been effective for similar indazole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Monitoring reaction progress by TLC and confirming product identity via H/C NMR and LC-MS is critical .

Q. How can structural characterization of 2-Allyl-2H-indazol-6-amine be rigorously validated?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL or WinGX can refine crystallographic data to resolve bond lengths, angles, and hydrogen bonding . For solution-phase analysis, combine H NMR (to confirm allyl proton splitting patterns) and IR spectroscopy (to identify amine N-H stretches at ~3300–3500 cm). Mass spectrometry (ESI-TOF) provides molecular weight validation .

Q. What analytical techniques are recommended for assessing the stability of 2-Allyl-2H-indazol-6-amine under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis spectroscopy (λ~270 nm for indazole derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Allyl-2H-indazol-6-amine in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties, such as HOMO-LUMO gaps and Fukui indices, to identify reactive sites. Molecular docking (AutoDock Vina) may predict binding affinities with biological targets (e.g., kinases or GPCRs) . Pair computational results with experimental kinetic studies (e.g., monitoring reaction rates via F NMR if fluorine tags are introduced) .

Q. What strategies resolve contradictions in reported biological activity data for 2-Allyl-2H-indazol-6-amine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize assays using:

- Positive controls : Known inhibitors/agonists for target pathways.

- Dose-response curves : Calculate IC/EC values across multiple replicates.

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT or ATP-lite) .

Q. How can regioselectivity challenges in functionalizing the indazole core be addressed?

- Methodological Answer : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd or Cu) to control substitution patterns. For example, C-H activation at the 3-position of indazole can be achieved using Pd(OAc) with pyridine ligands . Monitor regioselectivity via H NMR coupling constants and NOESY for spatial confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.